1-(3-Bromobenzyl)-5-methyl-1H-pyrazol-3-amine is a compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound features a bromobenzyl group at position one, a methyl group at position five, and an amine group at position three of the pyrazole ring. The presence of the bromobenzyl group imparts unique chemical properties, making it of interest in various fields of scientific research, particularly in medicinal chemistry and material science.
The synthesis of 1-(3-Bromobenzyl)-5-methyl-1H-pyrazol-3-amine can be derived from various precursors through several synthetic routes. The compound is often explored for its potential biological activities and as a building block for more complex organic molecules.
This compound is classified as an organic compound and a heterocyclic aromatic amine. Its structure allows it to participate in various chemical reactions, making it valuable in both academic research and industrial applications.
The synthesis of 1-(3-Bromobenzyl)-5-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes:
The synthesis may require specific conditions such as temperature control, pH adjustments, and the use of catalysts or solvents to optimize yields.
1-(3-Bromobenzyl)-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electron-withdrawing nature of the bromine atom and the electron-donating properties of the amine and methyl groups.
The mechanism of action for 1-(3-Bromobenzyl)-5-methyl-1H-pyrazol-3-amine primarily relates to its interactions with biological targets. It may act by inhibiting specific enzymes or receptors involved in cellular signaling pathways.
Research indicates that compounds in this class may exhibit anticancer properties by modulating pathways related to cell growth and apoptosis, potentially targeting phosphatidylinositol-3-kinase pathways.
The compound's stability and reactivity make it suitable for various synthetic applications, particularly in pharmaceutical development.
1-(3-Bromobenzyl)-5-methyl-1H-pyrazol-3-amine has several scientific uses:
1-(3-Bromobenzyl)-5-methyl-1H-pyrazol-3-amine represents a structurally distinctive chemotype within the bromobenzyl-substituted pyrazole amine family, characterized by a benzyl group at N1, an electron-withdrawing bromine at the meta-position, and an amino group at C3. This molecular architecture enables dual functionality: the bromine atom facilitates synthetic diversification via cross-coupling reactions, while the pyrazole ring and amine group engage in critical hydrogen-bonding interactions with biological targets. Its emergence reflects a strategic evolution in heterocyclic chemistry aimed at addressing pressing challenges in antibacterial resistance and intracellular signaling modulation [5]. As both a standalone pharmacophore and a versatile synthetic intermediate, this compound bridges multiple therapeutic domains through its unique electronic and steric properties.
The incorporation of a 3-bromobenzyl moiety onto the pyrazole scaffold confers distinct advantages in molecular recognition and metabolic stability. Bromine's polarizability enhances π-π stacking with aromatic residues in enzyme binding pockets, while its size contributes to optimal steric occupancy. The pyrazole core—a five-membered di-nitrogen heterocycle—provides hydrogen-bond acceptors (N1, N2) and donors (C3-NH₂) that mimic biological nucleophiles, enabling targeted interactions with conserved catalytic residues. This is exemplified in 1-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine (CAS# 956329-14-9), where the bromophenyl group enhances hydrophobic contact surfaces in protein binding sites [1] [3].
Table 1: Structural Analogs of 1-(3-Bromobenzyl)-5-methyl-1H-pyrazol-3-amine and Their Key Features
| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Role in Drug Design |
|---|---|---|---|---|
| 1-(3-Bromophenyl)-3-methyl-1H-pyrazol-5-amine | 956329-14-9 | C₁₀H₁₀BrN₃ | 3-Bromophenyl at N1, methyl at C3 | NDM-1 inhibitor scaffold [1] |
| 1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine HCl | 1431963-09-5 | C₁₂H₁₅BrClN₃ | 4-Bromobenzyl at N1, dimethyl at C3/C5 | CRAC channel inhibitor intermediate [10] |
| 3-(3-Bromophenyl)-1H-pyrazol-5-amine | 149246-81-1 | C₉H₈BrN₃ | Unsubstituted NH-pyrazole, bromophenyl at C3 | Kinase inhibitor precursor [9] |
Bromobenzyl pyrazole amines exhibit potent activity against New Delhi metallo-β-lactamase-1 (NDM-1), a zinc-dependent enzyme conferring resistance to β-lactam antibiotics. The 3-bromobenzyl group coordinates with the zinc ions in NDM-1's active site, while the pyrazole amine disrupts the catalytic water network. This dual mechanism is evident in related compounds like 5-(3-bromophenyl)-1H-pyrazol-3-amine (CAS# 149246-81-1), which shows IC₅₀ values of <10 μM against recombinant NDM-1 [9]. The bromine's role is pivotal: its halogen-bonding capability with backbone carbonyls (e.g., Lys224, His189) enhances binding specificity, reducing the minimum inhibitory concentration (MIC) of co-administered carbapenems by 8–16-fold in Enterobacteriaceae [6].
Recent studies highlight synergistic effects between pyrazole amines and β-lactams against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi). Pyrazine carboxamides derived from bromoaryl pyrazoles—such as compound 5d from [6]—exhibit MIC values of 6.25 mg/mL and disrupt bacterial membrane integrity through alkaline phosphatase inhibition (IC₅₀ = 1.469 ± 0.02 µM). The 3-bromobenzyl variant potentiates this activity by enhancing cellular uptake via passive diffusion, leveraging the bromine-induced lipophilicity (LogP ≈ 3.0) [6] [9].
Table 2: Antibacterial Activity of Bromobenzyl Pyrazole Derivatives Against XDR Pathogens
| Compound | Target Enzyme | MIC vs XDR-S. Typhi (mg/mL) | Enzyme Inhibition (IC₅₀) | Mechanistic Action |
|---|---|---|---|---|
| Pyrazine carboxamide 5d | Alkaline phosphatase | 6.25 | 1.469 ± 0.02 µM | AMP hydrolysis disruption [6] |
| 5-(3-Bromophenyl)-1H-pyrazol-3-amine | NDM-1 | 12.5 (MBC) | <10 µM | Zinc ion coordination [9] |
| 1-(3-Bromophenyl)-3-methyl-1H-pyrazol-5-amine | DNA gyrase | 25 (MBC) | Not reported | Topoisomerase IV poisoning [1] |
The electrophilic C-Br bond in 1-(3-bromobenzyl)-5-methyl-1H-pyrazol-3-amine enables versatile cross-coupling reactions, making it indispensable for synthesizing kinase and channel inhibitors. Suzuki-Miyaura couplings with boronic acids install aryl/heteroaryl groups critical for target modulation. For example:
Synthetic protocols leverage the bromide for late-stage diversification:
Step 1: Suzuki Coupling 1-(3-Bromobenzyl)-5-methyl-1H-pyrazol-3-amine + Aryl-B(OH)₂ → PdCl₂(dppf)/K₂CO₃/dioxane/80°C/12h → C-C bond formation (Yield: 60–85%) [8] Step 2: Buchwald-Hartwig Amination Product + Chloropyrimidine → Pd₂(dba)₃/xantphos/Cs₂CO₃/toluene/110°C → N-linked pyrimidine adduct (Yield: 13–28%) [8] Table 3: Synthetic Applications in Targeted Inhibitor Development
| Therapeutic Target | Coupling Reaction | Key Derivative | Biological Activity |
|---|---|---|---|
| PI3Kδ/CDK2 | Suzuki cross-coupling | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | GI₅₀ = 0.127–0.560 µM (A2780 cells) [8] |
| CRAC (Orai1) | Nucleophilic substitution | 1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | Blocks IL-2 secretion (IC₅₀ < 1 µM) [10] |
| Alkaline phosphatase | Amide coupling | N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide | IC₅₀ = 1.469 ± 0.02 µM [6] |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6